Structural and Synthetic Profiling of Boc-(+/-)-trans-2-aminocyclohexanol: A Comprehensive Technical Guide
Structural and Synthetic Profiling of Boc-(+/-)-trans-2-aminocyclohexanol: A Comprehensive Technical Guide
Executive Summary
In modern drug discovery and complex organic synthesis, the spatial orientation of functional groups is just as critical as the functional groups themselves. Boc-(+/-)-trans-2-aminocyclohexanol (CAS: 121282-70-0) is a highly versatile, bifunctional building block that provides a rigid cyclohexane scaffold with precisely defined stereochemistry[1]. As a Senior Application Scientist, I have structured this whitepaper to provide a deep dive into the chemical architecture, validated synthetic methodologies, and downstream applications of this molecule. This guide is designed to equip researchers with the mechanistic understanding and self-validating protocols necessary to leverage this compound in advanced therapeutic development.
Chemical Architecture & Stereochemical Logic
The utility of Boc-(+/-)-trans-2-aminocyclohexanol stems from its rigid cyclic structure and the trans-1,2 relationship between the protected amine and the free hydroxyl group.
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Protecting Group Strategy : The tert-butyloxycarbonyl (Boc) group selectively shields the amine, preventing unwanted N-alkylation or N-acylation during downstream reactions. The Boc group is highly stable to strongly basic conditions and catalytic hydrogenation but can be cleanly cleaved under acidic conditions (e.g., TFA in DCM), making it orthogonal to many other protecting group strategies[2].
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Stereochemical Conformation : The "(+/-)" designation indicates that the material is a racemate—an equimolar mixture of the (1R, 2R) and (1S, 2S) enantiomers. In the cyclohexane chair conformation, the trans-1,2 configuration strongly favors the diequatorial conformer to minimize 1,3-diaxial steric strain. This diequatorial positioning projects the functional groups outward, making them highly accessible for subsequent coupling reactions.
Figure 1: Stereochemical composition of racemic Boc-(+/-)-trans-2-aminocyclohexanol.
Physicochemical Profile
Understanding the physical properties of the molecule is essential for optimizing reaction solvents, purification gradients, and storage conditions. The quantitative data is summarized below[1][3]:
| Property | Value |
| CAS Number | 121282-70-0 |
| Molecular Formula | C₁₁H₂₁NO₃ |
| Molecular Weight | 215.29 g/mol |
| Topological Polar Surface Area (TPSA) | 58.6 Ų |
| XLogP3 (Lipophilicity) | 1.6 |
| Density | 1.06 ± 0.1 g/cm³ (Predicted) |
| Boiling Point | 337.7 ± 31.0 °C (Predicted) |
| Flash Point | 158.0 ± 24.8 °C |
| Appearance | White Solid |
Validated Synthetic Methodology
To ensure reproducibility, the following protocol details the 10-gram scale synthesis of Boc-(+/-)-trans-2-aminocyclohexanol from the unprotected amino alcohol. This procedure is designed as a self-validating system , incorporating specific causality for reagent choices and built-in quality control checkpoints[1].
Experimental Protocol
Reagents:
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trans-2-aminocyclohexanol (Starting Material): 10.00 g (86.83 mmol)
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Di-tert-butyl dicarbonate (Boc₂O): 20.85 g (95.51 mmol, 1.1 eq)
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Triethylamine (TEA): 26.36 g (260.49 mmol, 3.0 eq)
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Dichloromethane (DCM): 100.00 mL
Step-by-Step Workflow:
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Preparation : Dissolve 10.00 g of trans-2-aminocyclohexanol and 20.85 g of Boc₂O in 100 mL of anhydrous DCM.
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Causality: DCM is chosen because it readily dissolves both the polar amino alcohol and the non-polar Boc₂O, while remaining immiscible with water for the later extraction phase.
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Base Addition : Cool the reaction flask to 0 °C using an ice bath. Slowly add 36.11 mL of TEA dropwise.
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Causality: TEA serves a dual purpose. It neutralizes any acidic impurities (crucial if the starting material is a hydrochloride salt) and ensures the amine remains completely deprotonated, acting as a potent nucleophile. The 0 °C temperature controls the exothermic N-acylation and suppresses unwanted O-acylation side reactions.
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Propagation : Remove the ice bath and allow the mixture to stir at 25 °C for 16 hours.
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Quenching & Extraction : Dilute the mixture with an additional 100 mL of DCM. Wash the organic layer with distilled water (3 × 60 mL).
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Causality: The aqueous wash effectively partitions and removes the water-soluble TEA, TEA-hydrochloride salts, and any unreacted starting amino alcohol, leaving the highly organic Boc-protected product in the DCM layer.
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Drying : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Causality: Removing residual water prior to concentration prevents hydrolysis and ensures an accurate crude mass yield.
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Purification : Purify the crude residue via silica gel column chromatography using a gradient of Petroleum Ether to Ethyl Acetate (25:1 → 10:1 → 5:1).
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Causality: The non-polar Boc group significantly increases the Rf of the product compared to the starting material. Gradient elution ensures the removal of non-polar byproducts (like tert-butanol) before the product elutes.
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Figure 2: Synthetic workflow for the Boc-protection of trans-2-aminocyclohexanol.
Protocol Validation & Quality Control
To ensure the integrity of the synthesized batch, the system must be validated against the following analytical benchmarks[1]:
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TLC Validation : A Thin Layer Chromatography (TLC) check using a 3:1 Petroleum Ether:Ethyl Acetate mobile phase must show a single spot with an Rf = 0.23 .
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Yield Verification : The protocol should reliably yield approximately 18.00 g (96.29% yield) of a white solid.
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¹H NMR Validation (400 MHz, CDCl₃) : The structural identity is confirmed by the following shifts: δ = 4.69 - 4.18 (m, 1H), 3.22 (br d, J=5.7 Hz, 2H), 2.05 - 1.82 (m, 2H), 1.71 - 1.58 (m, 2H), 1.38 (s, 9H, Boc group), 1.30 - 0.97 (m, 4H).
Applications in Advanced Therapeutics
Boc-(+/-)-trans-2-aminocyclohexanol is not merely a passive intermediate; it is a stereodefined scaffold used to orient pharmacophores in 3D space across multiple therapeutic areas:
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ERK1/2 Kinase Inhibitors : In targeted oncology, this scaffold has been utilized to synthesize mass-tagged ERK inhibitors. The trans-1,2-geometry ensures the correct spatial trajectory of the attached warhead groups, allowing them to covalently modify Cys 183 of ERK1 or Cys 166 of ERK2 with high precision[4][5].
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M1 Muscarinic Acetylcholine Receptor Modulators : The compound serves as a critical precursor for heterocyclic carboxamides. These derivatives act as positive allosteric modulators (PAMs) for the M1 receptor, a major target for treating cognitive deficits in neurodegenerative diseases like Alzheimer's[6].
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Cannabinoid 1 (CB1) Receptor Antagonists : The cyclohexane scaffold is incorporated into 1,2-diarylimidazol-4-carboxamide derivatives to explore structure-affinity relationships at the human CB1 receptor, aiding in the development of treatments for metabolic disorders[7].
References
- Title: WO2014124230A2 - Erk inhibitors and uses thereof Source: Google Patents URL
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Title: Synthesis and Pharmacological Evaluation of Heterocyclic Carboxamides: Positive Allosteric Modulators of the M1 Muscarinic Acetylcholine Receptor Source: ACS Publications URL: [Link]
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Title: Structure–Affinity Relationships and Structure–Kinetic Relationships of 1,2-Diarylimidazol-4-carboxamide Derivatives as Human Cannabinoid 1 Receptor Antagonists Source: PMC (NIH) URL: [Link]
Sources
- 1. 121282-70-0 | tert-Butyl (trans-2-hydroxycyclohexyl)carbamate | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
- 2. aaronchem.com [aaronchem.com]
- 3. echemi.com [echemi.com]
- 4. WO2014124230A2 - Erk inhibitors and uses thereof - Google Patents [patents.google.com]
- 5. AU2014214846A1 - ERK inhibitors and uses thereof - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
